molecular formula C45H84O8 B15180095 2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate CAS No. 71975-56-9

2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate

Cat. No.: B15180095
CAS No.: 71975-56-9
M. Wt: 753.1 g/mol
InChI Key: GGUPEFSRKZHRFO-UHFFFAOYSA-N
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Description

2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate is a complex organic compound characterized by its unique structure, which includes multiple isodecyl groups and a propanediyl backbone[_{{{CITATION{{{_1{Isodecanoic acid, 1,1′-2,2-bis[[(1-oxoisodecyl)oxy]methyl]-1,3 .... This compound is primarily used in scientific research and industrial applications due to its chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate typically involves the esterification of 1-oxoisodecanoic acid with 2,2-bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediol under acidic conditions[_{{{CITATION{{{_1{Isodecanoic acid, 1,1′-2,2-bis[[(1-oxoisodecyl)oxy]methyl]-1,3 .... The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the compound is produced on a larger scale using similar esterification techniques but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: : Reduction reactions can convert the compound into alcohols or aldehydes.

  • Substitution: : Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acids and ketones.

  • Reduction: : Alcohols and aldehydes.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate is utilized in several scientific research fields:

  • Chemistry: : It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

  • Industry: : The compound is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate exerts its effects depends on its specific application. For example, in drug delivery, the compound may interact with biological membranes or target specific receptors. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate is unique due to its specific structure and functional groups. Similar compounds include:

  • Isodecanoic acid esters: : These compounds share the isodecyl group but differ in their esterification patterns.

  • Propanediol derivatives: : These compounds have similar backbones but different substituents.

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Properties

CAS No.

71975-56-9

Molecular Formula

C45H84O8

Molecular Weight

753.1 g/mol

IUPAC Name

[3-(8-methylnonanoyloxy)-2,2-bis(8-methylnonanoyloxymethyl)propyl] 8-methylnonanoate

InChI

InChI=1S/C45H84O8/c1-37(2)25-17-9-13-21-29-41(46)50-33-45(34-51-42(47)30-22-14-10-18-26-38(3)4,35-52-43(48)31-23-15-11-19-27-39(5)6)36-53-44(49)32-24-16-12-20-28-40(7)8/h37-40H,9-36H2,1-8H3

InChI Key

GGUPEFSRKZHRFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC(=O)OCC(COC(=O)CCCCCCC(C)C)(COC(=O)CCCCCCC(C)C)COC(=O)CCCCCCC(C)C

Origin of Product

United States

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